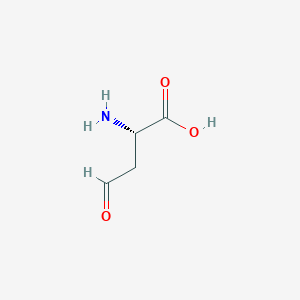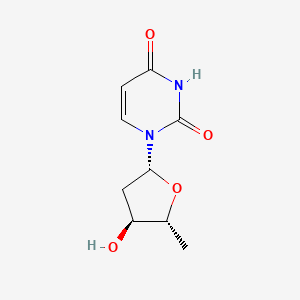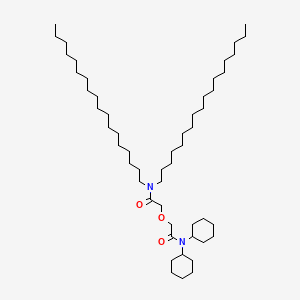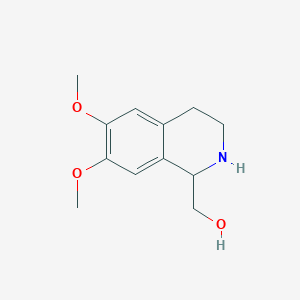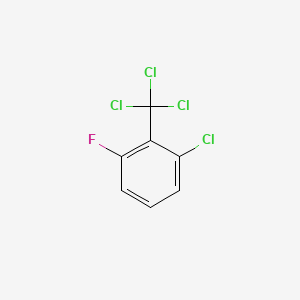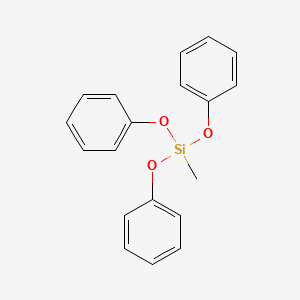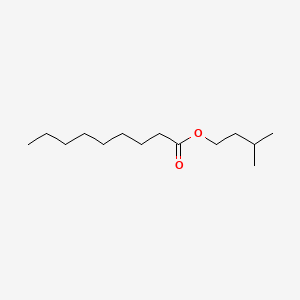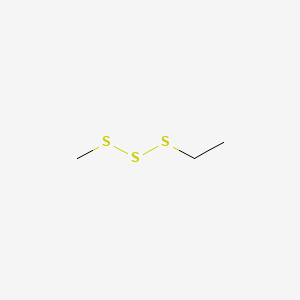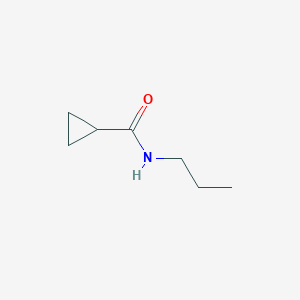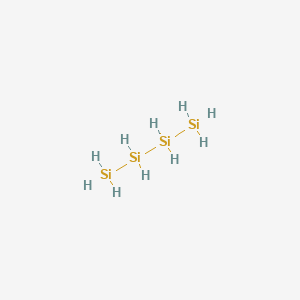
Disilanyl(silyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilanyl(silyl)silane is an organosilicon compound characterized by the presence of silicon-silicon bonds. These compounds are known for their unique electronic properties, which resemble those of carbon-carbon double bonds. The structural characteristics of silicon-silicon single bonds include higher HOMO energy levels, intramolecular sigma electron delocalization, and polarizable electronic structures .
准备方法
Synthetic Routes and Reaction Conditions: Disilanyl(silyl)silane can be synthesized through various methods, including the reaction of silicon tetrachloride with carbon nucleophiles, a process first reported by Friedel and Crafts in 1863 . Another method involves the generation of silyl anions, which are then used to form the desired silicon-silicon bonds .
Industrial Production Methods: Industrial production of this compound often involves the Müller-Rochow process, which produces methyl chlorosilanes. These intermediates can then be further reacted to form this compound .
化学反应分析
Types of Reactions: Disilanyl(silyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the silicon-silicon bond can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like hydrobromic acid or iodine.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and other substituted silanes.
科学研究应用
Disilanyl(silyl)silane has a wide range of applications in scientific research:
作用机制
The mechanism of action of disilanyl(silyl)silane involves the stabilization of positive charges through hyperconjugation. The electron-donating strength of the carbon-silicon bond allows for the formation of stable intermediates during chemical reactions. This property is particularly useful in electrophilic substitution reactions, where the silicon-silicon bond can stabilize the transition state .
相似化合物的比较
Disilanes: Compounds with similar silicon-silicon bonds but different substituents.
Vinylsilanes: Compounds with silicon-carbon double bonds.
Allylsilanes: Compounds with silicon-carbon single bonds and allyl groups.
Uniqueness: Disilanyl(silyl)silane is unique due to its higher HOMO energy levels and sigma electron delocalization, which are not commonly found in other organosilicon compounds. This makes it particularly useful in the synthesis of optoelectronic materials and other advanced applications .
属性
CAS 编号 |
7783-29-1 |
|---|---|
分子式 |
Si4 |
分子量 |
112.34 g/mol |
IUPAC 名称 |
disilanyl(silyl)silane |
InChI |
InChI=1S/Si4/c1-3-4-2 |
InChI 键 |
VXHLZZZKBWXAFD-UHFFFAOYSA-N |
SMILES |
[SiH3][SiH2][SiH2][SiH3] |
规范 SMILES |
[Si]=[Si]=[Si]=[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


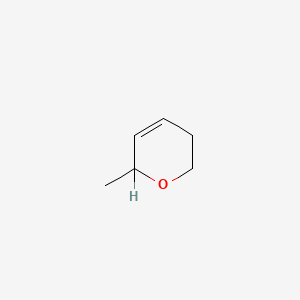
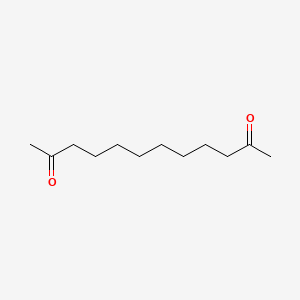
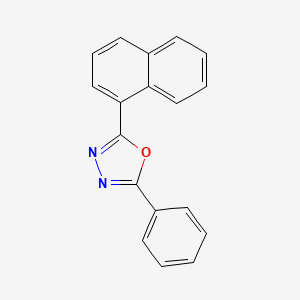
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
